Udifitimod is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. It belongs to the class of sphingosine 1-phosphate receptor modulators, which play a crucial role in various biological processes including immune response and inflammation regulation . The compound is being studied in clinical trials to assess its efficacy and safety profile for conditions such as atopic dermatitis .
The synthesis of Udifitimod involves several key steps:
The synthesis route is optimized for yield and scalability, making it suitable for potential industrial production.
Udifitimod features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structure can be represented by the following identifiers:
The three-dimensional structure reveals the spatial arrangement of atoms that is critical for its interaction with biological targets.
Udifitimod undergoes several chemical reactions that are important for its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Udifitimod acts primarily as a modulator of sphingosine 1-phosphate receptors. This mechanism involves:
Clinical studies are ongoing to further elucidate the precise mechanisms by which Udifitimod exerts its therapeutic effects.
Udifitimod exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during formulation development.
Udifitimod is primarily being explored for its application in treating atopic dermatitis. Its ability to modulate immune responses positions it as a potential candidate for various inflammatory conditions. Ongoing clinical trials aim to establish its safety profile, efficacy, dosage regimens, and potential side effects .
Udifitimod hydrochloride (CAS Registry Number: 1883345-06-9) is characterized by the molecular formula C₂₅H₃₃NO₂ and a systematic IUPAC name reflecting its optimized scaffold for S1PR1 binding. Key structural features include:
Computational modeling predicts logP values of ~3.2, suggesting balanced hydrophilicity-lipophilicity for oral absorption. Spectroscopic data (NMR, HRMS) confirm a molecular weight of 379.54 g/mol and an InChIKey identifier of QCMHGCDOZLWPOT-FMNCTDSISA-N
, validating its structural uniqueness among S1PR modulators [2].
Table 1: Molecular Properties of Udifitimod
Property | Value |
---|---|
Chemical Formula | C₂₅H₃₃NO₂ |
Molecular Weight | 379.54 g/mol |
CAS Registry Number | 1883345-06-9 |
InChIKey | QCMHGCDOZLWPOT-FMNCTDSISA-N |
Salt Form | Hydrochloride |
Drug Type | Small molecule |
Udifitimod belongs to the sphingosine-1-phosphate receptor (S1PR) modulator class, distinguished by its mechanism:
Target Selectivity Profile
Therapeutic Differentiation
Unlike pan-S1PR modulators (e.g., ozanimod), Udifitimod’s selectivity minimizes cardiovascular side effects linked to S1PR3 engagement. Its functional categorization aligns with "lymphocyte-trapping agents", analogous to fingolimod but with enhanced receptor specificity. Mechanistically, it intersects with emerging biologics targeting IL-4/IL-13 but operates upstream via broad immune cell redistribution rather than cytokine blockade [4] [6].
Table 2: Udifitimod vs. Representative S1PR Modulators
Compound | Target Selectivity | Clinical Stage | Key Indications |
---|---|---|---|
Udifitimod | S1PR1 > S1PR5 | Phase 2 | Atopic dermatitis |
Ozanimod | S1PR1/5 | Approved (UC, MS) | Ulcerative colitis, MS |
Etrasimod | S1PR1/4/5 | Approved (UC) | Ulcerative colitis |
Fingolimod | S1PR1/3/4/5 | Approved | Multiple sclerosis |
The development trajectory of Udifitimod reflects iterative optimization driven by structural biology insights:
Discovery Phase (Pre-2018)
Clinical Translation (2021–Present)
Table 3: Key Development Milestones for Udifitimod
Year | Milestone | Significance |
---|---|---|
Pre-2018 | Lead compound identification | Basis for S1PR1-selective optimization |
2020 | IND-enabling toxicology studies completed | Supported regulatory filings for human trials |
Aug 2021 | Phase 2 trials initiated in multiple countries | First clinical evaluation in atopic dermatitis |
2023–25 | Ongoing Phase 2 efficacy/safety assessments | Pivotal data generation for registrational planning |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7